4-[(3-Carbamoylpyridin-2-yl)sulfanyl]benzoic acid
Overview
Description
4-[(3-Carbamoylpyridin-2-yl)sulfanyl]benzoic acid is an organic compound with the molecular formula C₁₃H₁₀N₂O₃S and a molecular weight of 274.3 g/mol . This compound features a benzoic acid moiety linked to a pyridine ring through a sulfanyl group, with an additional carbamoyl group attached to the pyridine ring. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Carbamoylpyridin-2-yl)sulfanyl]benzoic acid typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 3-aminopyridine, is reacted with a suitable carbonyl compound to form the carbamoyl group on the pyridine ring.
Thioether Formation: The carbamoylpyridine derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Benzoic Acid Coupling: Finally, the thioether is coupled with a benzoic acid derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Carbamoylpyridin-2-yl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Scientific Research Applications
4-[(3-Carbamoylpyridin-2-yl)sulfanyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-[(3-Carbamoylpyridin-2-yl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The carbamoyl group can participate in hydrogen bonding, affecting the compound’s binding affinity to receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Carbamoylpyridin-2-yl)sulfanyl]phenol
- 4-[(3-Carbamoylpyridin-2-yl)sulfanyl]aniline
- 4-[(3-Carbamoylpyridin-2-yl)sulfanyl]benzamide
Uniqueness
4-[(3-Carbamoylpyridin-2-yl)sulfanyl]benzoic acid is unique due to its combination of a benzoic acid moiety with a carbamoylpyridine linked through a sulfanyl group. This structure imparts specific chemical properties and reactivity, making it valuable in various research applications. The presence of both the carbamoyl and sulfanyl groups allows for diverse chemical modifications and interactions, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-(3-carbamoylpyridin-2-yl)sulfanylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c14-11(16)10-2-1-7-15-12(10)19-9-5-3-8(4-6-9)13(17)18/h1-7H,(H2,14,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDZAGKSVJPOFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)C(=O)O)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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